1-(4-Chlorobenzoyl)piperazine hydrochloride 1-(4-Chlorobenzoyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595815
InChI: InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
SMILES: C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol

1-(4-Chlorobenzoyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13595815

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzoyl)piperazine hydrochloride -

Specification

Molecular Formula C11H14Cl2N2O
Molecular Weight 261.14 g/mol
IUPAC Name (4-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride
Standard InChI InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Standard InChI Key ZXJDUUIHTYUYAA-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

1-(4-Chlorobenzoyl)piperazine hydrochloride has the molecular formula C11_{11}H13_{13}Cl2_{2}N2_{2}O and a molecular weight of 261.14 g/mol . The compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the N1 position with a 4-chlorobenzoyl group. The hydrochloride salt forms via protonation of the piperazine’s secondary amine, enhancing its solubility in polar solvents like water and methanol .

Key structural attributes:

  • Chlorobenzoyl group: The para-chloro substitution on the benzoyl ring increases lipophilicity, potentially improving membrane permeability .

  • Piperazine hydrochloride: The protonated piperazine contributes to ionic character, facilitating crystallization and stability under standard storage conditions (2–8°C) .

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous piperazine derivatives exhibit characteristic signals:

  • IR spectroscopy: A strong absorption band near 1,636 cm1^{-1} corresponds to the carbonyl (C=O) stretch of the benzoyl group .

  • 1^1H NMR: Piperazine protons typically resonate between δ 2.90–4.31 ppm, while aromatic protons from the chlorobenzoyl group appear as a doublet near δ 7.28–7.94 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a two-step process:

  • Acylation of piperazine: Reacting piperazine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane .

    \text{Piperazine} + \text{4-Cl-C$$_6$$H$$_4$$-COCl} \xrightarrow{\text{Base}} \text{1-(4-Cl-Benzoyl)piperazine}
  • Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Optimized conditions:

  • Temperature: 0–5°C during acid addition to prevent side reactions.

  • Yield: ~85–92% after recrystallization from methanol .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and reproducibility. Key parameters include:

  • Solvent selection: Toluene or ethyl acetate for improved phase separation.

  • Automation: Precise control of stoichiometry and reaction time minimizes byproducts like diacylated piperazine .

Physicochemical Properties

PropertyValueSource
Melting Point65–70°C (lit.)
Solubility in Methanol>50 mg/mL
Vapor Pressure (25°C)0 Pa
LogP (Octanol-Water)3.4
Storage Temperature2–8°C

The compound’s low vapor pressure and moderate lipophilicity (LogP = 3.4) suggest suitability for oral formulations, though its hygroscopic nature necessitates anhydrous storage .

Pharmacological Applications

Role as a Pharmaceutical Metabolite

1-(4-Chlorobenzoyl)piperazine hydrochloride is a primary metabolite of cetirizine (a second-generation antihistamine) and hydroxyzine (an anxiolytic). In vivo studies demonstrate that it retains weak histamine H1_1 receptor antagonism, contributing to the prolonged efficacy of its parent drugs .

Biological Activity Insights

While direct pharmacological data is sparse, structural analogs exhibit:

  • Antimicrobial activity: MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Enzyme inhibition: Reversible inhibition of monoacylglycerol lipase (MAGL), a target for inflammatory and neuropathic pain .

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